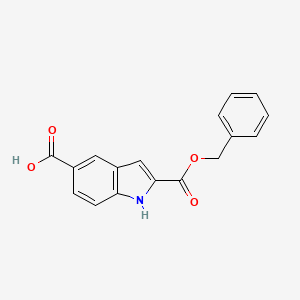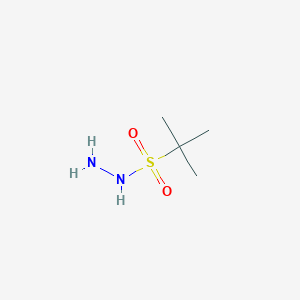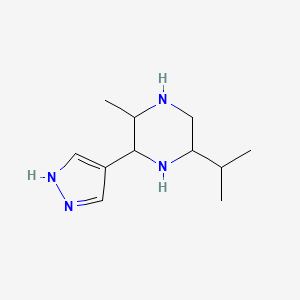
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an isopropyl group, a methyl group, and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 1-isopropyl-2-methylpiperazine with 4-chloropyrazole under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the piperazine or pyrazole rings .
Aplicaciones Científicas De Investigación
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-Isopropyl-2-methylpiperazine: Similar structure but lacks the pyrazolyl group.
4-Chloropyrazole: Contains the pyrazole ring but lacks the piperazine moiety.
2-Methyl-3-(1H-pyrazol-4-yl)piperazine: Similar structure but lacks the isopropyl group.
Uniqueness
5-Isopropyl-2-methyl-3-(1H-pyrazol-4-yl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
2-methyl-5-propan-2-yl-3-(1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C11H20N4/c1-7(2)10-6-12-8(3)11(15-10)9-4-13-14-5-9/h4-5,7-8,10-12,15H,6H2,1-3H3,(H,13,14) |
Clave InChI |
MKXRCRNQJDTTIW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NC(CN1)C(C)C)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
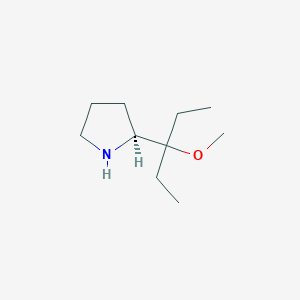

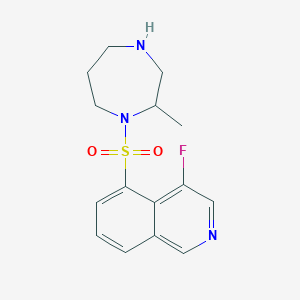


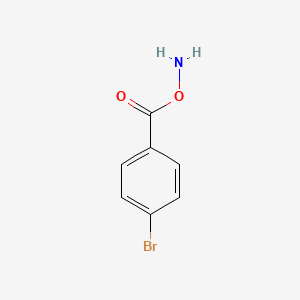
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)

